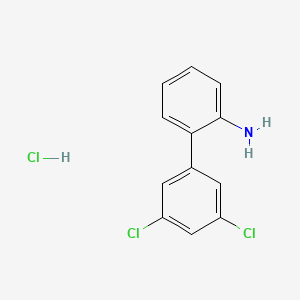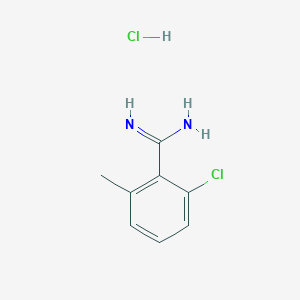
5-Formil-2,4-bis(metilsulfanil)pirimidina
Descripción general
Descripción
“2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is a chemical compound with the CAS Number: 1372096-40-6. It has a molecular weight of 200.29 and its IUPAC name is 2,4-bis(methylsulfanyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” include a molecular weight of 200.29 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Síntesis de Pirimidinas Fusionadas
5-Formil-2,4-bis(metilsulfanil)pirimidina: es un precursor clave en la síntesis de pirimidinas fusionadas, que son significativas debido a su presencia en muchos compuestos biológicamente activos. El fragmento de pirimidina es un importante farmacóforo para el desarrollo de nuevos fármacos, especialmente en la síntesis de pirido[2,3-d]pirimidinas, pirimido[4,5-d]pirimidinas y otras estructuras complejas .
Aplicaciones en Ciencia de Materiales
En ciencia de materiales, este compuesto se puede utilizar para crear materiales novedosos con propiedades electrónicas específicas. Los derivados de pirimidina son conocidos por exhibir propiedades semiconductoras, que se pueden aprovechar en el desarrollo de dispositivos electrónicos orgánicos .
Síntesis Química
El compuesto sirve como intermediario en la síntesis química, particularmente en la construcción de moléculas con posibles propiedades terapéuticas. Su reactividad permite la formación de moléculas complejas que se pueden modificar aún más para diversas aplicaciones de síntesis química .
Cromatografía
En química analítica, específicamente en cromatografía, los derivados de este compuesto se pueden utilizar como estándares o reactivos. Su estructura única les permite ser utilizados en la calibración de equipos y en el desarrollo de nuevos métodos cromatográficos .
Investigación en Ciencias de la Vida
Dentro de las ciencias de la vida, This compound se puede utilizar en el estudio de los ácidos nucleicos debido a su similitud estructural con las bases pirimidínicas que se encuentran en el ADN y el ARN. Esto la hace valiosa para la investigación sobre la expresión y regulación génica .
Química Analítica
Este compuesto también puede desempeñar un papel en el desarrollo de nuevos métodos analíticos. Su estructura química distintiva se puede utilizar para crear sensores o ensayos para la detección de diversas sustancias biológicas o químicas .
Direcciones Futuras
While specific future directions for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” are not available, pyrimidines in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Análisis Bioquímico
Biochemical Properties
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through redox reactions. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can form complexes with metal ions, which further influences its biochemical activity .
Cellular Effects
The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Moreover, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and energy production .
Molecular Mechanism
At the molecular level, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in altered enzyme activity. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are crucial for maintaining cellular redox balance . Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can influence the levels of key metabolites, leading to changes in metabolic fluxes and energy production .
Transport and Distribution
The transport and distribution of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde in these compartments can modulate its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOAMBKQNWXFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)
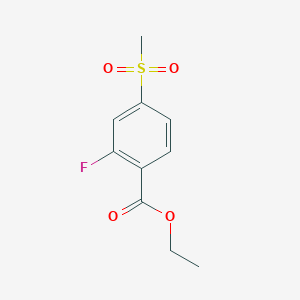


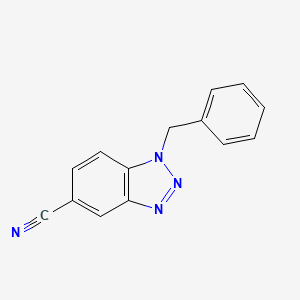



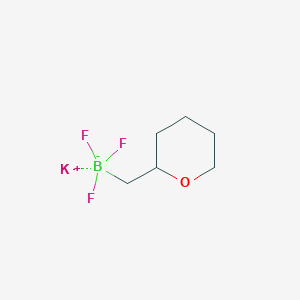
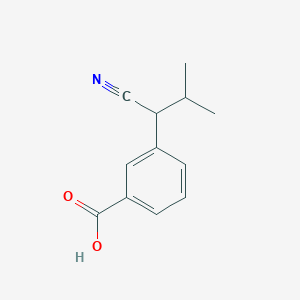

![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
